molecular formula C13H7BrClNO B1375293 3-Bromo-4-(4-chlorophenoxy)benzonitrile CAS No. 1355656-66-4

3-Bromo-4-(4-chlorophenoxy)benzonitrile

Cat. No. B1375293
CAS RN: 1355656-66-4
M. Wt: 308.56 g/mol
InChI Key: RTEYRKKVKJUNRG-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chlorophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7BrClNO . It has a molecular weight of 308.56 g/mol.


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(4-chlorophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

3-Bromo-4-(4-chlorophenoxy)benzonitrile has a molecular weight of 308.56 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Analytical Chemistry Applications

3-Bromo-4-(4-chlorophenoxy)benzonitrile, a compound related to chlorophenoxy herbicides and benzonitrile herbicides, has been studied in various analytical chemistry contexts. For instance, Flanagan and Ruprah (1989) developed a high-performance liquid chromatography assay for chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This method resolves chlorophenoxy/benzonitrile mixtures and has low intra-assay and interassay CVs, making it highly reliable for diagnostic purposes (Flanagan & Ruprah, 1989).

Molecular Studies

The molecular packing properties of benzonitrile oxides, closely related to 3-Bromo-4-(4-chlorophenoxy)benzonitrile, have been studied to understand their solid-state chemistry. Ojala et al. (2017) determined the crystal structures of six furoxans, revealing insights into their molecular interactions and packing motifs, which vary across different structures (Ojala, Dhami, Stodolka, Whitcomb, & Johnson, 2017).

properties

IUPAC Name

3-bromo-4-(4-chlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYRKKVKJUNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-chlorophenoxy)benzonitrile

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4-fluorobenzonitrile (1.60 g, 8.00 mmol), 4-chlorophenol (1.028 g, 8 mmol) and potassium carbonate (2.487 g, 24 mmol) in DMSO (20 mL) was stirred for 18 hours at room temperature under a nitrogen atmosphere. The reaction was diluted with aqueous ammonium chloride (50 mL) and extracted with EtOAc (3×30 mL). The combined organic extract was washed with water (2×30 mL) and dried over magnesium sulfate, filtered and concentrated in vacuo to afford the title compound as a white solid (2.47 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.028 g
Type
reactant
Reaction Step One
Quantity
2.487 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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